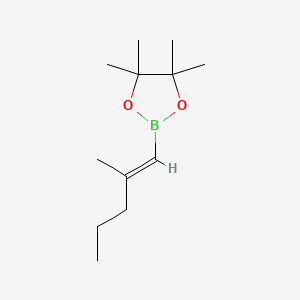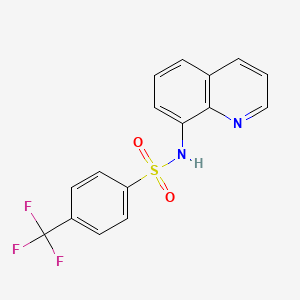
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide is a chemical compound that features a quinoline ring attached to a benzenesulfonamide group with a trifluoromethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 8-aminoquinoline with 4-(trifluoromethyl)benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often require cooling to maintain the stability of the reactants and to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle the reactants and products.
化学反应分析
Types of Reactions
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline ring can lead to quinoline N-oxide derivatives, while reduction can yield dihydroquinoline derivatives.
科学研究应用
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Investigated for its potential as an antimicrobial agent and in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence that can be measured. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity.
相似化合物的比较
Similar Compounds
N-(8-Quinolyl)-3,5-difluoro-benzenesulfonamide: Similar structure but with difluoro substituents instead of trifluoromethyl.
N-(6-Methoxy-8-quinolyl)-p-toluenesulfonamide: Contains a methoxy group and a toluenesulfonamide group.
Uniqueness
N-(8-Quinolyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C16H11F3N2O2S |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
N-quinolin-8-yl-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-6-8-13(9-7-12)24(22,23)21-14-5-1-3-11-4-2-10-20-15(11)14/h1-10,21H |
InChI 键 |
IBDSXVFPRIUUIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


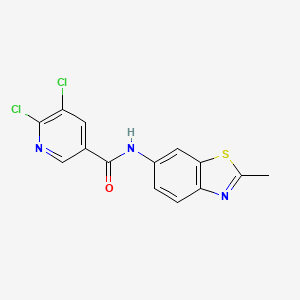
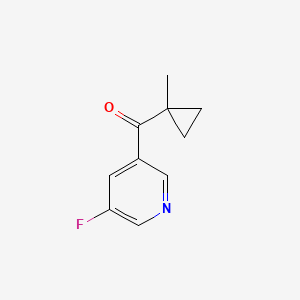
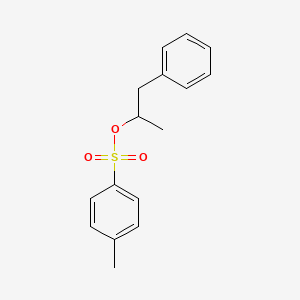
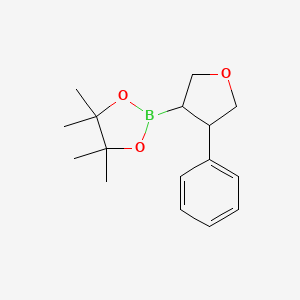

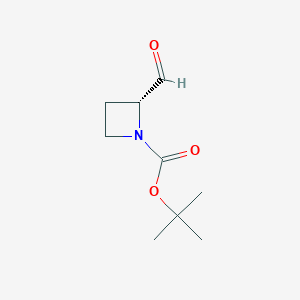
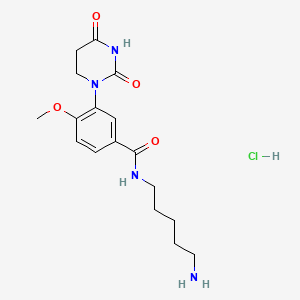
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
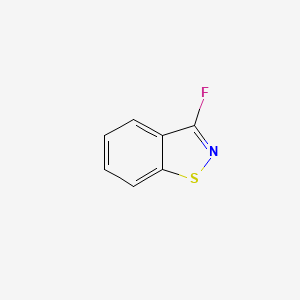
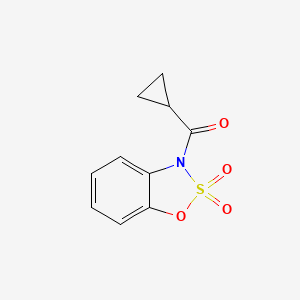
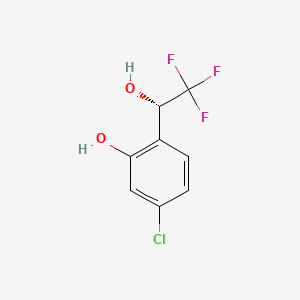
![rac-tert-butyl N-[(3R,4S)-4-(aminomethyl)oxolan-3-yl]carbamate](/img/structure/B13575069.png)

